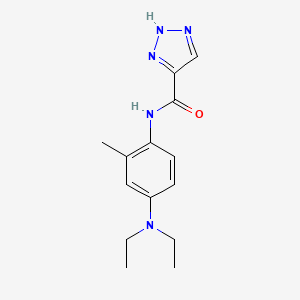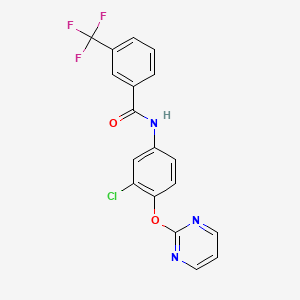
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells. By inhibiting the TCA cycle, CPI-613 disrupts the energy production and biosynthetic processes of cancer cells, leading to their death.
Mécanisme D'action
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes that convert glucose and other nutrients into energy and building blocks for cell growth. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces the production of ATP (cellular energy) and biosynthetic precursors, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the TCA cycle, this compound also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is its specificity for cancer cells. Unlike conventional chemotherapy drugs, this compound targets the metabolic vulnerabilities of cancer cells without affecting normal cells. This selectivity reduces the risk of side effects and toxicity associated with chemotherapy. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics. This compound has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the development of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide as an anticancer drug. One direction is to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and reduce its toxicity. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs, such as chemotherapy and immunotherapy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer.
Méthodes De Synthèse
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrimidinol with 3-chloro-4-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 3-(trifluoromethyl)benzenecarboxylic acid to give this compound.
Applications De Recherche Scientifique
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that this compound selectively targets cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in various mouse models of cancer, including pancreatic cancer, lung cancer, and lymphoma.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNDTLQUDDFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)
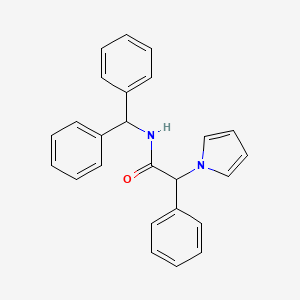
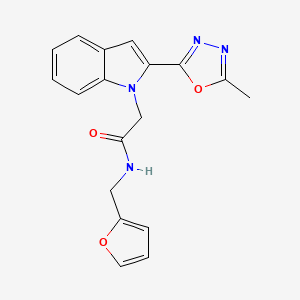
![N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2456715.png)
![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)
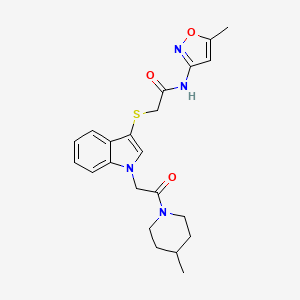


![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![N-cyclohexyl-4-methyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456726.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)

